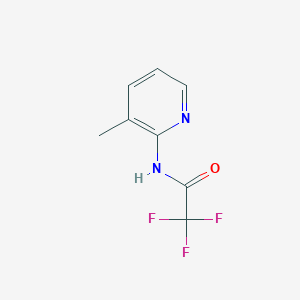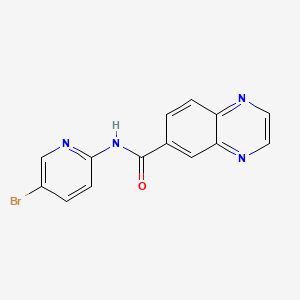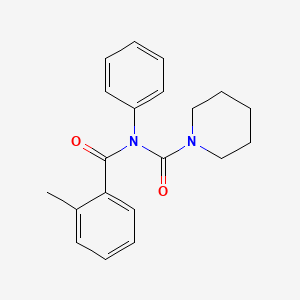![molecular formula C17H12F9N B2946458 Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine CAS No. 1461708-64-4](/img/structure/B2946458.png)
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine is an organic compound that stands out due to its trifluoromethyl groups, which are known to influence the physical and chemical properties significantly. These groups confer unique reactivity and stability to the molecule, making it of interest in various fields, including medicinal chemistry and materials science.
Wirkmechanismus
Target of Action
It is known that the compound is used in the preparation of phenyl glycine derivatives , which suggests that it may interact with enzymes or receptors that recognize these derivatives.
Mode of Action
It is known to participate in reactions involving nucleophilic aromatic substitution and aromatic nitro group reduction . This suggests that the compound may interact with its targets through these chemical mechanisms.
Biochemical Pathways
Given its involvement in the synthesis of phenyl glycine derivatives , it may influence pathways that involve these derivatives.
Result of Action
Its use in the synthesis of phenyl glycine derivatives suggests that it may have effects related to the functions of these derivatives.
Action Environment
It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be influenced by exposure to oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method to synthesize Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine involves the reaction between benzylamine and 1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl chloride. This reaction typically requires a base like sodium hydride or potassium carbonate to deprotonate the amine, facilitating nucleophilic substitution. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dichloromethane at ambient to slightly elevated temperatures.
Industrial Production Methods
Industrial production often scales up this synthesis route, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and catalytic processes may be employed to ensure efficient production. Purification steps such as recrystallization or chromatographic techniques are crucial to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromic acid, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine, though typically, the trifluoromethyl groups are resistant to reduction.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, particularly at the benzyl position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, methanol.
Major Products Formed
The major products depend on the specific reactions:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of secondary amines or hydrocarbons.
Substitution: Various substituted benzyl and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine serves as a building block for the synthesis of more complex molecules. Its unique properties due to the trifluoromethyl groups make it valuable in designing new materials and catalysts.
Biology and Medicine
In biology and medicine, it is explored for its potential as a pharmaceutical intermediate. Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine or Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine, the trifluoromethyl variant demonstrates superior stability and reactivity due to the strong electron-withdrawing effects of the trifluoromethyl groups. This makes it more suitable for applications requiring high thermal stability and resistance to metabolic degradation.
List of Similar Compounds
Benzyl({1-[3,5-bis(methyl)phenyl]-2,2,2-trifluoroethyl})amine
Benzyl({1-[3,5-bis(chloromethyl)phenyl]-2,2,2-trifluoroethyl})amine
Benzyl({1-[3,5-bis(ethyl)phenyl]-2,2,2-trifluoroethyl})amine
This concludes the detailed overview of Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine
Eigenschaften
IUPAC Name |
N-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9N/c18-15(19,20)12-6-11(7-13(8-12)16(21,22)23)14(17(24,25)26)27-9-10-4-2-1-3-5-10/h1-8,14,27H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVQATXZYQEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
![N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2946380.png)
![1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2946383.png)
![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)



![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
![2-{[1-(NAPHTHALENE-1-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE](/img/structure/B2946397.png)
